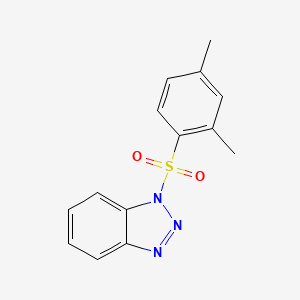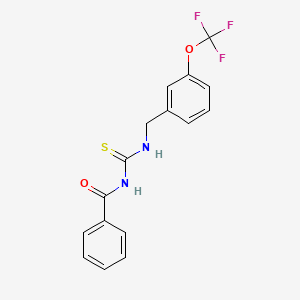
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is a chemical compound with the CAS number 1023497-26-8 . It is used in various chemical applications .
Molecular Structure Analysis
The molecular structure of Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is complex, with several functional groups. It includes a phenyl group, a trifluoromethoxy group, and a formamide group .Physical And Chemical Properties Analysis
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide has a molecular formula of C16H13F3N2O2S. It has a complexity of 440, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure Analysis : The compound has been used in studies to understand molecular conformations and crystal packing. For instance, the structural analysis of certain compounds revealed a specific molecular conformation resembling the letter L and featured intramolecular hydrogen bonds, providing insights into the molecular packing in the solid state through thioamide-N1-H⋯S1(thione) hydrogen bonds, phenyl- and methyl-C–H⋯π(phenyl) interactions (Yeo & Tiekink, 2019). Similarly, studies on N-[(Methylsulfanyl)methyl]benzamide provided insights into the dihedral angles between various molecular groups and the formation of intermolecular hydrogen bonds, showcasing its importance in understanding molecular interactions and packing (Khan et al., 2012).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has applications in synthesizing thieno[2,3-d]pyrimidine derivatives. The reaction of related compounds with formamide and various isothiocyanates leads to the formation of thieno[2,3-d]pyrimidine derivatives, hinting at its use in the synthesis of novel compounds with potential therapeutic applications (Abdelrazek, Mohamed, & Elsayed, 2008).
Synthesis of Tetrahydropyrimidine Derivatives : The synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides involves a three-component reaction with a catalyst, indicating its role in creating complex molecules potentially useful in pharmaceuticals (Gein, Zamaraeva, & Dmitriev, 2018).
Antitumor Activity : There's significant research interest in the compound's derivatives for their antitumor activity. Studies have shown that certain derivatives displayed potent anticancer activity against various human cancer cell lines, suggesting its potential role in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Herbicidal Activities : The compound's derivatives have also been explored for their herbicidal activities. Although some studies indicated that certain derivatives showed no significant herbicidal activities, this line of research is crucial for developing new agricultural chemicals (Yuan-xiang, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-5-11(9-13)10-20-15(24)21-14(22)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKGHTXZPMZNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)
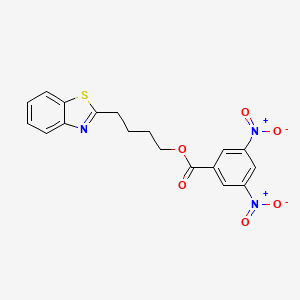
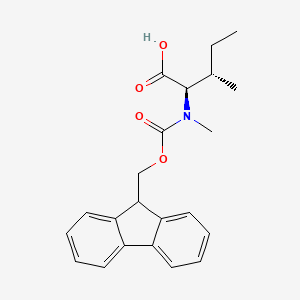

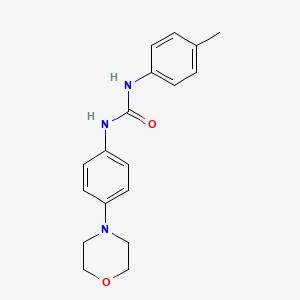
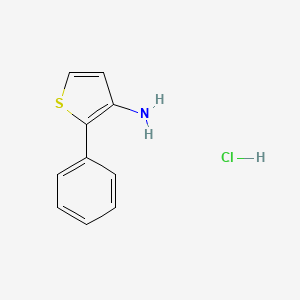
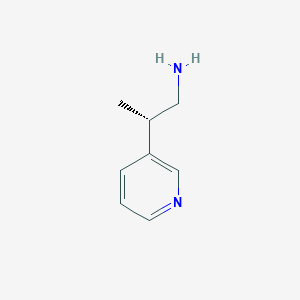
![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)

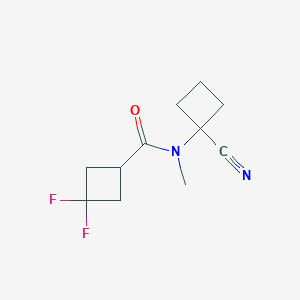
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2609131.png)
